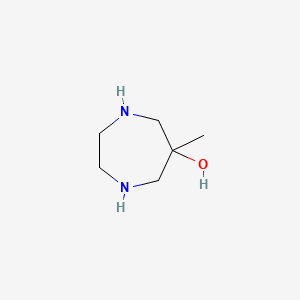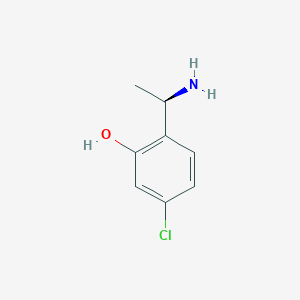
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid is a compound that combines the structural features of piperidine and oxetane with the addition of trifluoroacetic acid. Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxetane is a four-membered ring with an oxygen atom. The presence of fluorine atoms in the oxetane ring and the trifluoroacetic acid moiety adds unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid typically involves the formation of the oxetane ring followed by its attachment to the piperidine moiety. One common method is the cyclization of a suitable precursor containing fluorine atoms to form the oxetane ring. This is followed by a nucleophilic substitution reaction to introduce the piperidine ring. The final step involves the addition of trifluoroacetic acid to the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid involves its interaction with specific molecular targets. The fluorine atoms in the oxetane ring and the trifluoroacetic acid moiety can enhance the compound’s binding affinity to proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Difluorophenoxy)piperidine: This compound has a similar piperidine ring but with a different substituent on the oxetane ring.
Pyrrolidine Derivatives: These compounds share the nitrogen-containing ring structure but differ in the ring size and substituents.
Uniqueness
The presence of both the oxetane and piperidine rings, along with the trifluoroacetic acid moiety, makes 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid unique. The combination of these structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H14F5NO3 |
|---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
4-(3,3-difluorooxetan-2-yl)piperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13F2NO.C2HF3O2/c9-8(10)5-12-7(8)6-1-3-11-4-2-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2;(H,6,7) |
InChI Key |
LYNRUQDZXKXVIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2C(CO2)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
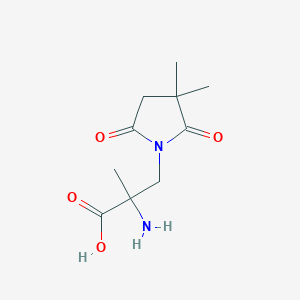
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
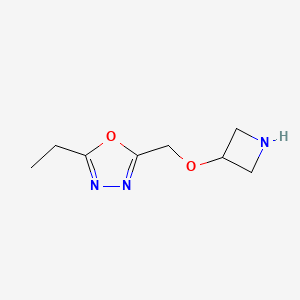
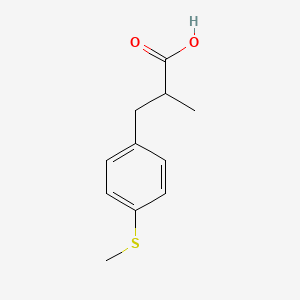
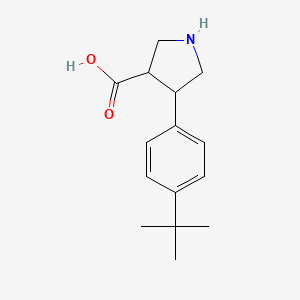
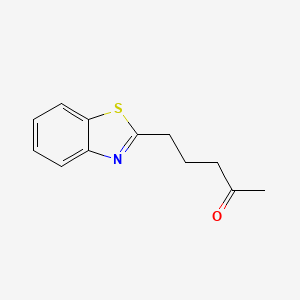
![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)

